Imazapyr

Catalog No.
S530491
CAS No.
81334-34-1
M.F
C13H15N3O3
M. Wt
261.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imazapyr

CAS Number

81334-34-1

Product Name

Imazapyr

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)

InChI Key

CLQMBPJKHLGMQK-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

Solubility

0.04 M
In acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °C, all in g/100 mL)
In water, 1.13X10+4 mg/L at 25 °C; 9.74 g/L at 15 °C

Synonyms

2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid, imazapyr, imazapyr, (+)-isomer, imazapyr, (+-)-isomer, imazapyr, (-)-isomer, imazapyr, (R)-isomer, imazapyr, (S)-isomer, imazapyr, ammonium salt, imazapyr, barium salt, imazapyr, calcium salt, imazapyr, copper (2) salt, imazapyr, iron (2) salt, imazapyr, iron (3) salt, imazapyr, lithium salt, imazapyr, magnesium salt, imazapyr, potassium salt, imazapyr, sodium salt

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C

Description

The exact mass of the compound Imazapyr is 261.1113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 min acetone 3.39, dimethyl sulfoxide 47.1, hexane 0.00095, methanol 10.5, dichloromethane 8.72, toluene 0.180 (25 °c, all in g/100 ml)in water, 1.13x10+4 mg/l at 25 °c; 9.74 g/l at 15 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of pyridinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Studies have demonstrated success in managing a range of aquatic invaders with imazapyr application. These include common reed (Phragmites australis), smooth cordgrass (Spartina alterniflora), melaleuca (Melaleuca quinquenervia), torpedograss (Panicum repens), and alligator weed (Alternanthera philoxeroides) []. This research highlights the potential of imazapyr as a valuable tool for irrigation agencies to maintain the functionality of canals by controlling problematic aquatic plants.

Persistence and Degradation of Imazapyr

A crucial aspect of scientific research on imazapyr application in aquatic environments is understanding its persistence and degradation. Studies have shown that in water, imazapyr breaks down relatively quickly through a process called photolysis, with a half-life ranging from 2 to 5 days []. This suggests that the herbicide may not pose a long-term threat in aquatic environments exposed to sunlight.

However, further research is needed to fully understand the impact of imazapyr on non-target organisms and the potential for residues to accumulate in the sediment where photolysis is limited []. Effective management of imazapyr use requires a comprehensive understanding of its fate in aquatic ecosystems.

Imazapyr for Invasive Plant Control

Beyond aquatic environments, scientific research has investigated the use of imazapyr for controlling invasive terrestrial plants. For instance, studies have explored its effectiveness in eradicating invasive trees like Chinese tallow (Aleurites fordii) through a method called "hack and squirt" []. This technique involves injecting imazapyr directly into the tree, demonstrating promise for targeted control with minimal impact on surrounding desirable vegetation compared to broadcast herbicide applications.

Imazapyr is a broad-spectrum herbicide belonging to the imidazolinone class, primarily used for controlling a variety of unwanted vegetation. Its chemical formula is C₁₃H₁₅N₃O₃, and it functions by inhibiting the enzyme acetohydroxy acid synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and ultimately leads to plant death, making it effective against both annual and perennial weeds as well as woody species .

Imazapyr acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. Disruption of this pathway ultimately leads to impaired protein synthesis and plant death.

  • Toxicity: Imazapyr is considered slightly toxic to mammals with a low potential for bioaccumulation []. However, it can cause eye irritation and skin sensitization.
  • Flammability: Imazapyr is not flammable.
  • Reactivity: Imazapyr can react with strong oxidizing agents.

The primary biological activity of imazapyr lies in its ability to inhibit acetohydroxy acid synthase in plants. This enzyme catalyzes the production of essential branched-chain amino acids—valine, leucine, and isoleucine—necessary for protein synthesis and cell growth. As a result, imazapyr is selectively toxic to plants while exhibiting low toxicity to mammals and aquatic life . The slow rate of plant death (often taking several weeks) is linked to the depletion of stored amino acids within the plant .

Imazapyr is utilized in various applications due to its broad-spectrum activity:

  • Forestry and Invasive Plant Control: Effective against unwanted vegetation in forestry areas.
  • Aquatic Weed Management: Controls aquatic species without significantly impacting fish or other aquatic life.
  • Industrial and Grazing Areas: Used for total vegetation control or selective applications.
  • Turfgrass Management: Helps manage weeds in turfgrass settings .

Studies on imazapyr's interactions focus on its effects on non-target organisms and its environmental behavior. It has been shown to have low toxicity towards birds, mammals, and aquatic organisms, making it a relatively safe choice for controlling invasive plant species. Its rapid excretion from mammalian systems with no bioaccumulation further supports its low environmental impact .

Imazapyr shares similarities with other herbicides in the imidazolinone class but exhibits unique characteristics that set it apart:

Compound NameChemical StructureMechanism of ActionUnique Features
ImazapicC₁₃H₁₅N₃O₂Inhibits acetohydroxy acid synthaseMore selective for specific weeds
GlyphosateC₃H₈NO₅PInhibits 5-enolpyruvylshikimate-3-phosphate synthaseBroad-spectrum but non-selective
Sulfometuron methylC₁₂H₁₅N₃O₄SInhibits acetolactate synthaseShorter residual activity

Imazapyr's unique feature lies in its dual action of being effective against both grasses and broadleaf weeds while being less toxic to non-target organisms compared to other herbicides like glyphosate .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Clear, slightly viscous, pale yellow to dark green aqueous liquid
White to tan powder
Crystals from acetone + hexane

XLogP3

1.2

Exact Mass

261.1113

Density

0.34 g/mL

LogP

0.22 (LogP)
log Kow = 0.22

Odor

Slight ammonical odor
Slight odor of acetic acid

Appearance

Solid powder

Melting Point

171.0 °C
171 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

A mode or mechanism of action of imazapyr in mammals is currently unknown; however, in plants, imazapyr acts as a meristem inhibitor through inhibition of amino acid branched chain biosynthesis.
Mode of action: Systemic, contact and residual herbicide, absorbed by the foliage and roots, with rapid translocation in the xylem and phloem to the meristematic regions, where it accumulates.
Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ...

Vapor Pressure

1.79X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

81334-34-1

Wikipedia

Imazapyr

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

2,3-Pyridinedicarboxylic acid undergoes dehydration (to form the anhydride), a condensation reaction, hydrolysis, is cyclized (to form the imidazolinone ring), and is precipitated as the manufacturing use product.
Imazapyr is produced by reaction of 2,3-dicarboxymethylpyridine with 2-aminoamide-3-methylbutane in the presence of two equivalents of tert-butoxide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies imazapyr as unlikely to present an acute hazard in normal use; Main Use: herbicide.
Imazapyr technical was first registered in 1985; however, a non-crop end use product had been previously registered in July 1984. The first food use on corn was registered in April 1997. In 2003, the aquatic and grassland uses were registered which resulted in the establishment of additional tolerances.
Synthesis during manufacture results in technical active ingredient with a purity >95%. No additional purification is needed.
(1988) 190 kg active ingredient applied to 300 ha of National Forest lands in the United States, 15% of which were in the southern US.

Analytic Laboratory Methods

Two methods are currently listed in the Pesticide Analytical Manual (PAM) Vol. II for enforcing tolerances of imazapyr in or on corn commodities; Method M 2468 is a gas chromatography/mass spectrometry (GC/MS) methods with a limit of quantitation (LOQ) of -0.01 ppm for imazapyr in or on corn grain, forage and fodder, and Method M 2657 is a capillary electrophoresis (CE) method with ultraviolet (UV) detection that has a LOQ of 0.05 ppm for imazapyr in or on corn grain, forage and fodder. CE/UV methods were proposed for determining imazapyr in or on grass forage and hay (M 3023), in livestock tissues (M 3184), in milk and milk fat (M 3075 and M 3223), and in fish and shellfish tissues (M 3066). These methods are similar to the current enforcement method M 2657, and based on the concurrent method recovery data submitted, are adequate for collecting data on residues of imazapyr in grass forage and hay, cattle tissues and milk, and fish and shellfish.
Product by GLC. Residues (1) in raspberries and bilberries, by GLC; (2) in pine branches, leaves and on forest floors, by HPLC; (3) in maize, by GC/MS or capillary electrophoresis with UV ... ; in soil or water, by HPLC.

Stability Shelf Life

Stable for at least 2 yr at 25 °C, 1 yr at 37 °C, & 3 months at 45 °C. Stable in aqueous media at pH 5-pH 9 in the dark; avoid storage >45 °C. In solution, the acid is decomposed in simulated sunlight; DT50 6 days at pH 5-pH 9.

Dates

Modify: 2023-08-15

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